molecular formula C20H27N3 B6039218 N,N-dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]aniline

N,N-dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]aniline

Cat. No.: B6039218
M. Wt: 309.4 g/mol
InChI Key: OJLSQFRWOOYPPW-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]aniline is a complex organic compound with a molecular formula of C16H20N2. It is known for its applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a piperazine ring, which is a common structural motif in many biologically active molecules.

Properties

IUPAC Name

N,N-dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3/c1-17-6-4-5-7-20(17)23-14-12-22(13-15-23)16-18-8-10-19(11-9-18)21(2)3/h4-11H,12-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJLSQFRWOOYPPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]aniline typically involves the reaction of N,N-dimethylaniline with 2-methylphenylpiperazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. The reaction can be represented as follows:

N,N-dimethylaniline+2-methylphenylpiperazineThis compound\text{N,N-dimethylaniline} + \text{2-methylphenylpiperazine} \rightarrow \text{this compound} N,N-dimethylaniline+2-methylphenylpiperazine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents such as lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce secondary amines.

Scientific Research Applications

N,N-dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring plays a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylaniline
  • 2-methylphenylpiperazine
  • N,N-dimethyl-1,4-phenylenediamine
  • 4-[(4-methylphenyl)piperazin-1-yl]aniline

Uniqueness

N,N-dimethyl-4-[[4-(2-methylphenyl)piperazin-1-yl]methyl]aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the dimethylamino group and the piperazine ring allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications .

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